molecular formula C14H14N4OS B2755560 (5R,8S)-N-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide CAS No. 1904062-34-5

(5R,8S)-N-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide

Cat. No. B2755560
CAS RN: 1904062-34-5
M. Wt: 286.35
InChI Key: WYUBMPANICOIQE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic structure found in many important biomolecules like nucleotides. It also contains a thiophen-2-yl group, which is a common motif in medicinal chemistry due to its ability to form stable aromatic systems .


Synthesis Analysis

The synthesis of such compounds usually involves multi-step reactions, including the formation of the pyrimidine ring and the attachment of the thiophen-2-yl group. The exact method would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a cyclohepta ring, and a thiophen-2-yl group. The exact 3D structure would depend on the stereochemistry at the 5R and 8S positions .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions at the pyrimidine ring .

Scientific Research Applications

Design and Synthesis

The compound is designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene . This innovative approach combines elements from both natural products and synthetic chemistry.

Fungicidal Activity

Background: Fungal phytopathogens pose significant threats to agriculture and food safety. Fungicides play a crucial role in controlling plant diseases. Let’s explore the fungicidal activity of these derivatives.

Experimental Findings:

Implications: These derivatives serve as significant lead compounds for further structural optimization. Compound 4f stands out as a potential fungicide candidate for combating CDM .

Fluorescent Sensing Properties

Background: Fluorescent probes are essential for detecting specific ions in environmental and biological samples. Let’s explore the compound’s properties related to Fe3+ sensing.

Experimental Findings:

Implications: This pyrene-conjugated hybrid ligand could serve as a potential fluorescent chemosensor for detecting Fe3+ ions .

Conclusion

The compound’s diverse applications span fungicidal activity and fluorescent sensing, making it an intriguing subject for further research and development. Researchers can explore its potential in agriculture, environmental monitoring, and analytical chemistry . If you need more information or have additional questions, feel free to ask! 😊

properties

IUPAC Name

N-thiophen-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(17-13-2-1-5-20-13)18-9-3-4-12(18)10-7-15-8-16-11(10)6-9/h1-2,5,7-9,12H,3-4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBMPANICOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide

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